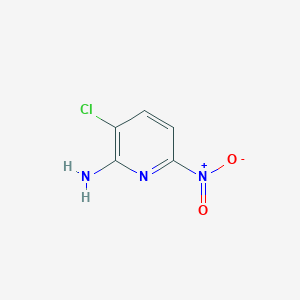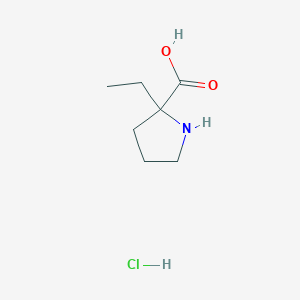
4-Chloro-2-hydroxy-3-iodobenzaldehyde
Overview
Description
4-Chloro-2-hydroxy-3-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO2 . It has a molecular weight of 282.46 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-hydroxy-3-iodobenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and an iodobenzaldehyde group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
4-Chloro-2-hydroxy-3-iodobenzaldehyde is a solid compound . The melting point is not specifically mentioned for this compound, but a similar compound, 5-Chloro-2-hydroxy-3-iodobenzaldehyde, has a melting point of 87-92 °C .Scientific Research Applications
Synthesis and Reactivity Research on halogenated benzaldehydes, similar to 4-Chloro-2-hydroxy-3-iodobenzaldehyde, often focuses on their reactivity and utility in organic synthesis. Halogenated benzaldehydes serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials. For instance, studies on the solubility and reactivity of chlorinated and iodinated benzaldehydes provide valuable data for optimizing reaction conditions in synthetic pathways (Larachi et al., 2000).
Material Science Applications In material science, halogenated compounds, including benzaldehydes, are explored for their potential in creating novel materials. Research on the synthesis of chalcone derivatives from halogenated vanillin, which shares a functional group similarity with 4-Chloro-2-hydroxy-3-iodobenzaldehyde, demonstrates the potential of these compounds in producing materials with antioxidant properties (Rijal et al., 2022). This highlights the broader applicability of halogenated benzaldehydes in developing materials with specific chemical and physical properties.
Environmental Science In environmental science, the study of halogenated benzaldehydes often relates to their formation as byproducts in water treatment processes and their subsequent environmental impact. Research on iodinated disinfection byproducts (I-DBPs) during cooking with chlor(am)inated tap water and iodized table salt illustrates the complex chemistry involved in the formation of potentially harmful compounds in everyday settings (Pan et al., 2016). Although this study does not directly involve 4-Chloro-2-hydroxy-3-iodobenzaldehyde, it underscores the environmental relevance of understanding the behavior of halogenated organic compounds.
properties
IUPAC Name |
4-chloro-2-hydroxy-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEBDOQNKBUZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-iodobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)







![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)

